N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonamide, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a 2,5-dimethylfuran group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various catalysts . For instance, 2,5-dimethylfuran can be produced from 5-Hydroxymethylfurfural (HMF) through hydrodeoxygenation .Molecular Structure Analysis
The molecule likely contains multiple bonds, aromatic bonds, and possibly one or more five-membered and six-membered rings . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure and the conditions under which it’s used. For instance, the 2,5-dimethylfuran group can undergo various reactions, including ring-opening and aldol condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often soluble in organic solvents. Its melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
- The compound’s unique structure and photophysical properties make it suitable for use as a fluorescent probe or sensor. Researchers can exploit its fluorescence properties to detect specific analytes, monitor biological processes, or study molecular interactions within cells or tissues .
- Due to its extended π-conjugated system, the compound may find applications in optical limiting devices. These materials protect against intense laser pulses by absorbing and scattering the incident light, preventing damage to sensitive optical components .
- OLEDs rely on organic molecules that emit light when an electric current passes through them. The compound’s fluorescence properties could contribute to the development of efficient OLEDs for displays, lighting, and other applications .
- DSSCs use organic dyes to absorb sunlight and generate electricity. The compound’s absorption properties may make it a candidate for enhancing light absorption in DSSCs, potentially improving their efficiency .
- The compound’s π-conjugated system and electron-rich and electron-deficient groups suggest potential applications in nonlinear optics. Researchers could explore its behavior under intense laser fields for applications such as optical switching and signal processing .
- The negative charges localized around specific atoms in the sulfonamide group indicate potential nucleophilic attack sites. Researchers studying chemical reactions or designing new compounds may find this information valuable .
Fluorescent Probes and Sensors
Optical Limiting Materials
Organic Light Emitting Diodes (OLEDs)
Dye-Sensitized Solar Cells (DSSCs)
Third-Order Nonlinear Optical Properties
Material for Nucleophilic Attack Studies
Mechanism of Action
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a catalyst or a reactant in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUQGCVAOANCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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